2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
Description
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a rigid [2.2.2] octane scaffold with a nitrogen atom at position 2 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol . This compound is recognized as a chiral proline analogue, leveraging its constrained bicyclic structure to influence stereochemical outcomes in organic synthesis and drug design .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
GQPIJTUUPUBGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Synthesis
The classic approach involves cyclization and catalytic hydrogenation (Figure 1). Key steps include:
- Cyclization of carboxylic acid precursors : A mixture of benzyl alcohol and thionyl chloride reacts with a carboxylic acid precursor at 0–5°C to form intermediates like benzyl esters. Strong acids (e.g., H₂SO₄) then drive cyclization to yield the bicyclic core.
- Catalytic hydrogenation : Transition metal catalysts (Pd/C or PtO₂) reduce protective groups (e.g., benzyl esters) under H₂ pressure (3–5 atm), achieving >80% deprotection efficiency.
- Salt formation : The free base is treated with HCl in ether or isopropanol to precipitate the hydrochloride salt.
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Cyclization | H₂SO₄, SOCl₂ | 0–5°C → 25°C | 58–67% |
| Hydrogenation | 10% Pd/C, H₂ (3 atm) | 20–25°C | 80–85% |
| Salt formation | HCl (gaseous) in Et₂O | RT | 90–95% |
Iodocyclization Strategy
Recent advances employ iodocyclization of alkenyl alcohols (Figure 2):
- Substrate preparation : Cyclohexane-containing alkenyl alcohols are synthesized via Grignard reactions or alkylation.
- Cyclization : Molecular iodine in acetonitrile induces ring closure at 60–80°C, forming the bicyclic framework in 50–67% yield.
- Functionalization : Post-cyclization modifications (e.g., Suzuki coupling) introduce substituents.
- Modular synthesis allows para- and meta-substituted derivatives.
- Tolerates nitro, halogen, and trifluoromethyl groups.
Industrial-Scale Optimization
For bulk production, continuous flow reactors enhance efficiency:
- Key parameters :
- Yield improvement : 72% → 89% compared to batch processes.
Stereochemical Control
The cis,endo-configuration is enforced during cyclization:
- Crystal structure analysis (X-ray diffraction) confirms the 3S configuration.
- Chiral auxiliaries : (S)-BINOL-based catalysts achieve >95% enantiomeric excess in asymmetric syntheses.
Comparative Analysis of Methods
| Method | Key Feature | Yield | Scalability |
|---|---|---|---|
| Traditional | Mature protocol | 58–85% | Moderate |
| Iodocyclization | Versatile functionalization | 50–67% | Low to moderate |
| Continuous flow | High throughput | 72–89% | Industrial |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₄ClNO₂ | |
| Molecular weight | 191.65 g/mol | |
| Solubility | >50 mg/mL in H₂O | |
| Melting point | 218–220°C (dec.) |
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated hydrocarbons, alkane acid esters, aryl halogenated matters, alcohol, anhydride, and acyl halide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various ethers, esters, and other derivatives that retain the bicyclic structure . These products are valuable for further research and applications.
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has significant potential in scientific research, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Variations in Azabicyclic Scaffolds
The following table highlights key structural and physicochemical differences between 2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride and analogous bicyclic compounds:
Functional Group Modifications and Pharmacological Relevance
- Benzyl Ester Analogues: Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (C₁₅H₂₀ClNO₂) introduces a benzyl ester, which serves as a protective group in synthetic intermediates .
Research Findings and Gaps
- Chirality and Reactivity : The [2.2.2] octane scaffold’s rigidity and chirality make it valuable in asymmetric synthesis, but its stability under acidic conditions (e.g., during hydrolysis) requires further study .
Biological Activity
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, also known as (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, is a bicyclic compound notable for its unique nitrogen-containing structure and potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C8H14ClNO2, with a molecular weight of approximately 191.66 g/mol. The compound features a bicyclic framework that incorporates a nitrogen atom, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 g/mol |
| Structure | Bicyclic with nitrogen |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including:
- Formation of the Bicyclic Structure : Initial cyclization reactions to form the bicyclic core.
- Carboxylation : Introduction of the carboxylic acid functional group.
- Hydrochloride Salt Formation : Conversion to the hydrochloride salt for improved solubility and stability.
Research indicates that compounds within the azabicyclo family exhibit significant biological activities, often related to their structural similarity to well-known alkaloids like nicotine and morphine. Specifically, 2-azabicyclo[2.2.2]octane derivatives have shown interactions with various receptors and enzymes, influencing biological pathways relevant to neurological functions and cognitive disorders.
Pharmacological Effects
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions and has potential applications in treating cognitive dysfunction in schizophrenia .
- Neurotransmitter Modulation : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and cognitive processes.
- Anticancer Activity : Some derivatives exhibit cytotoxic activity against various tumor cell lines, suggesting potential applications in cancer therapy .
Interaction Profiles
Studies on interaction profiles reveal that this compound interacts with specific receptors or enzymes, influencing pathways associated with diseases such as Alzheimer's and schizophrenia.
Comparative Analysis with Related Compounds
The biological activity of 2-azabicyclo[2.2.2]octane-3-carboxylic acid can be contrasted with similar compounds to highlight its unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 146144-65-2 | Enantiomeric form with potential different activity |
| Decahydroisoquinoline-3-carboxylic acid | 82717-30-4 | Larger bicyclic structure; different biological profile |
| (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid | 115238-58-9 | Stereochemical variations affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
